molecular formula C25H19NO6 B12212192 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate

Cat. No.: B12212192
M. Wt: 429.4 g/mol
InChI Key: ZKVXYXAKWUZXCJ-FOKLQQMPSA-N
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Description

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate is a structurally complex molecule featuring a benzofuran core fused with an indole moiety. Key structural elements include:

  • A 2,3-dihydrobenzofuran ring with a ketone group at position 2.
  • A (1-ethyl-5-methoxy-1H-indol-3-yl)methylidene substituent at position 2, introducing steric and electronic effects from the ethyl and methoxy groups.
  • A furan-2-carboxylate ester at position 6, influencing solubility and reactivity.

Properties

Molecular Formula

C25H19NO6

Molecular Weight

429.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate

InChI

InChI=1S/C25H19NO6/c1-3-26-14-15(19-12-16(29-2)7-9-20(19)26)11-23-24(27)18-8-6-17(13-22(18)32-23)31-25(28)21-5-4-10-30-21/h4-14H,3H2,1-2H3/b23-11+

InChI Key

ZKVXYXAKWUZXCJ-FOKLQQMPSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through Fischer indole synthesis or other methods.

    Benzofuran Formation: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives.

    Coupling Reactions: The indole and benzofuran intermediates are coupled using reagents such as Grignard reagents or organolithium compounds.

    Final Assembly: The furan-2-carboxylate group is introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The structural characteristics of this compound indicate potential biological activities, particularly in pharmacology. Compounds with similar frameworks have been associated with various therapeutic effects.

Potential Biological Activities

Research indicates that compounds similar to this one can exhibit:

Activity Type Description
AntioxidantProtects cells from oxidative stress.
AnticancerInhibits cancer cell proliferation.
AntimicrobialEffective against bacterial and fungal infections.
Anti-inflammatoryReduces inflammation in tissues.

These activities suggest that the compound may serve as a lead for developing new therapeutic agents.

Interaction Studies

Key areas of focus in interaction studies include:

  • Binding affinity to target proteins.
  • Influence on enzyme activity.
  • Modulation of signaling pathways.

These studies are essential for elucidating how the compound exerts its biological effects.

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, which can include:

  • Preparation of indole and benzofuran intermediates.
  • Coupling reactions under controlled conditions.
  • Final modifications to achieve the desired structure.

Synthetic Pathway Overview

The following table summarizes common synthetic routes and conditions:

Step Reaction Type Reagents Used
1CondensationEthyl iodide, methoxybenzaldehyde
2CouplingPalladium or copper catalysts
3PurificationChromatography, crystallization

Case Studies

Several studies have reported on compounds structurally related to (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate, highlighting its potential applications:

Study Examples

  • Anticancer Activity : A study demonstrated that similar indole derivatives inhibited tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Research indicated that benzofuran derivatives showed significant activity against resistant bacterial strains.
  • Neuroprotective Effects : Furan-based compounds were found to protect neuronal cells from apoptosis in experimental models.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Syntheses

a) Ethyl 5-hydroxy-2-(5-methoxy-1H-indol-3-yl)benzofuran-3-carboxylate (4e)
  • Core Structure : Benzofuran with a hydroxy group at position 5 and an ethyl carboxylate at position 3.
  • Substituents : 5-Methoxy-1H-indol-3-yl group (lacking alkylation at N1).
  • Synthesis: Cu(OTf)2-catalyzed [3+2] cycloaddition between ethyl (E)-3-(5-methoxy-1H-indol-3-yl)acrylate and benzoquinone (71% yield) .
  • Key Data: HRMS: [M+H]+ = 352.1178 (C20H17NO5). 1H NMR: δ 11.86 (s, indole NH), 3.86 (s, OCH3), 1.41 (t, ethyl CH3).
b) Ethyl 5-hydroxy-2-(5-methoxy-1-methyl-1H-indol-3-yl)benzofuran-3-carboxylate (4f)
  • Core Structure : Similar to 4e but with a 1-methyl group on the indole nitrogen.
  • Impact of Methylation : Enhanced lipophilicity and steric hindrance compared to 4e.
  • Synthesis : Analogous method to 4e, using methyl-substituted indole precursor (79% yield) .
  • Key Data: HRMS: [M+H]+ = 350.1387 (C21H19NO4). 1H NMR: δ 3.86 (s, OCH3), 1.41 (t, ethyl CH3); absence of indole NH signal due to methylation.
c) [(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate
  • Core Structure : Benzofuran with a 2,4-dimethoxyphenyl substituent instead of indole.
  • Substituent Effects : Electron-donating methoxy groups alter electronic properties compared to the indole-based target compound .

Comparative Analysis Table

Parameter Target Compound Compound 4e Compound 4f [(2Z)-Dimethoxyphenyl Analogue
Core Structure 2,3-Dihydrobenzofuran-3-one Benzofuran-3-carboxylate Benzofuran-3-carboxylate Benzofuran-3-one
Position 2 Substituent (1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene 5-Methoxy-1H-indol-3-yl 5-Methoxy-1-methyl-1H-indol-3-yl 2,4-Dimethoxyphenylmethylidene
Position 6 Substituent Furan-2-carboxylate Ethyl carboxylate Ethyl carboxylate Furan-2-carboxylate
Key Functional Groups Ethyl, Methoxy, Ketone Hydroxy, Methoxy, Ethyl ester Hydroxy, Methoxy, Ethyl ester Dimethoxy, Ketone
Synthesis Yield Not reported 71% 79% Not reported
HRMS [M+H]+ Not available 352.1178 350.1387 Not available

Key Differences and Implications

The furan-2-carboxylate at position 6 may enhance metabolic stability compared to ethyl esters in 4e/4f .

Synthetic Accessibility :

  • Compounds 4e and 4f were synthesized via Cu(OTf)2-catalyzed cycloaddition with yields >70%, suggesting that the target compound could be synthesized similarly.

Spectroscopic Signatures :

  • The absence of an indole NH signal in 4f (δ 11.86 in 4e) highlights the impact of N-alkylation, a feature relevant to the target compound’s characterization .

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate is a complex organic molecule featuring multiple functional groups, including indole and benzofuran moieties. These structural components suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C25H23NO5C_{25}H_{23}NO_5, and its structure includes:

  • Indole moiety : Known for its diverse pharmacological properties.
  • Benzofuran core : Associated with antioxidant and anti-inflammatory activities.
  • Furan carboxylate group : Potentially enhances solubility and bioavailability.

Anticancer Properties

Research has indicated that indole derivatives often exhibit anticancer activity. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation through in vitro assays.

Antioxidant Activity

The benzofuran structure is recognized for its ability to scavenge free radicals. Studies on related compounds have demonstrated significant antioxidant activity, which could provide protective effects against oxidative stress-related diseases. The presence of the furan carboxylate may enhance this activity.

Anti-inflammatory Effects

Compounds containing indole and benzofuran rings have been associated with anti-inflammatory effects. This compound's potential to inhibit pro-inflammatory cytokines could be explored using models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages.

The biological activity of the compound is likely mediated through interactions with specific molecular targets, including:

  • Enzymes : Inhibition or modulation of enzyme activity related to cancer progression or inflammatory pathways.
  • Receptors : Binding to receptors involved in signal transduction pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

A series of in vitro studies are essential to validate the biological activities predicted based on structural analysis. For instance:

  • Anticancer Activity : Cell viability assays using human cancer cell lines (e.g., HeLa, MCF7) should be conducted to assess the compound's effectiveness.
  • Antioxidant Assays : DPPH radical scavenging assays can quantify the antioxidant potential.

In Vivo Studies

Following promising in vitro results, in vivo studies using animal models will be necessary to evaluate the therapeutic potential and safety profile of the compound.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole structure with carboxylic acidAnti-inflammatory
Benzofuran DerivativesBenzofuran coreAntioxidant
5-MethoxyindoleIndole with methoxy groupAnticancer

This table highlights how the unique combination of functional groups in This compound may confer distinct pharmacological properties not seen in other compounds.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate?

  • Methodology :

  • Step 1 : Condensation of 1-ethyl-5-methoxyindole-3-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions to form the methylidene intermediate.
  • Step 2 : Esterification with furan-2-carbonyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
  • Key Reference : Similar multicomponent syntheses for indole-furan hybrids are detailed in , where palladium catalysis and solvent optimization are critical .

Q. How can the stereochemical configuration (2E) of the methylidene group be confirmed experimentally?

  • Methodology :

  • NMR Analysis : NOESY or ROESY to detect spatial proximity between protons on the indole and benzofuran moieties.
  • X-ray Crystallography : Single-crystal analysis (as demonstrated for structurally analogous benzylidene derivatives in ) .
  • Computational Validation : DFT calculations to compare energy minima of (2E) vs. (2Z) isomers.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via HPLC.
  • Optimal Storage : Argon-atmosphere vials at –20°C, with desiccants (supported by handling protocols in for sensitive esters) .

Advanced Research Questions

Q. How do electronic effects of the 5-methoxy group on the indole ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Comparative Studies : Synthesize analogs with substituents (e.g., -H, -Cl, -OCH₃) at the 5-position.
  • Kinetic Analysis : Monitor reaction rates in Suzuki-Miyaura couplings (Pd catalysts, as in ) to assess electronic effects .
  • DFT Modeling : Calculate electron density maps and Fukui indices to predict reactive sites.

Q. What contradictory data might arise in spectroscopic characterization, and how can they be resolved?

  • Case Example : Discrepancies in UV-Vis λmax between experimental and theoretical values.
  • Resolution :

  • Solvent Polarity Adjustment : Test in solvents with varying dielectric constants (e.g., cyclohexane vs. DMSO).
  • Time-Dependent DFT (TD-DFT) : Refine computational models to include solvent effects (as in for benzylidene systems) .

Q. How can the compound’s bioactivity be rationalized through structure-activity relationship (SAR) studies?

  • Methodology :

  • Fragment-Based Design : Replace the furan-2-carboxylate group with other esters (e.g., phenyl, pyridyl) and assay biological activity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity (referenced in for benzoxazole analogs) .

Key Recommendations for Researchers

  • Prioritize X-ray crystallography for unambiguous structural confirmation due to the compound’s stereochemical complexity .
  • Use palladium-based catalysts for functionalization of the indole core, leveraging methodologies in and .
  • Address stability issues via rigorous storage protocols, as outlined in .

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